molecular formula C11H13BrO3 B14420739 5-(3-Bromophenoxy)pentanoic acid CAS No. 87411-39-0

5-(3-Bromophenoxy)pentanoic acid

Cat. No.: B14420739
CAS No.: 87411-39-0
M. Wt: 273.12 g/mol
InChI Key: NAQSMWNOKFTLQL-UHFFFAOYSA-N
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Description

5-(3-Bromophenoxy)pentanoic acid is a brominated aromatic carboxylic acid with the molecular formula C₁₁H₁₃BrO₃. Structurally, it consists of a pentanoic acid backbone substituted at the fifth carbon with a phenoxy group bearing a bromine atom at the meta position (3-position) of the aromatic ring. The bromine substituent contributes to its molecular mass (~287.13 g/mol) and influences its electronic and steric properties.

Properties

IUPAC Name

5-(3-bromophenoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-4-3-5-10(8-9)15-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQSMWNOKFTLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651866
Record name 5-(3-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87411-39-0
Record name 5-(3-Bromophenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenoxy)pentanoic acid typically involves the reaction of 3-bromophenol with pentanoic acid derivatives. One common method is the esterification of 3-bromophenol with pentanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of 5-(3-Bromophenoxy)pentanoic acid may involve large-scale esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(3-Bromophenoxy)pentanoic acid is used as an intermediate in the synthesis of various organic compounds. Its bromophenoxy group makes it a versatile building block for creating more complex molecules .

Biology: In biological research, this compound can be used to study the effects of brominated phenoxy groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets .

Medicine: The bromophenoxy group can be modified to create compounds with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, 5-(3-Bromophenoxy)pentanoic acid can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenoxy)pentanoic acid involves its interaction with molecular targets through its bromophenoxy group. This group can form stable complexes with various metal ions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Substituent Halogen and Position Effects

5-(3-Chlorophenoxy)pentanoic Acid (CAS 7170-52-7)
  • Molecular Formula : C₁₁H₁₃ClO₃.
  • Key Differences : Replacing bromine with chlorine reduces molecular mass (228.68 g/mol vs. ~287.13 g/mol) and alters electronegativity. Chlorine’s smaller atomic radius may enhance solubility in polar solvents compared to bromine.
  • Synthesis : Purity ranges from 95% to 98%, with optimized synthetic routes yielding high efficiency .
5-(4-Bromophenyl)pentanoic Acid (CAS 22647-95-6)
  • Structure : Bromine at the para position of the phenyl ring.
5-(3-Bromo-4-fluorophenyl)pentanoic Acid
  • Molecular Formula : C₁₁H₁₂BrFO₂.
  • Key Features: Dual halogenation (Br, F) introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) compared to mono-halogenated analogs. Fluorine’s electronegativity may enhance metabolic stability in biological systems .

Functional Group Modifications

5-[(1'-Phenylcyclohexyl)amino]pentanoic Acid
  • Biological Relevance: Demonstrated high affinity for phencyclidine (PCP) receptors, with cross-reactivity patterns correlating to pharmacological activity (r² = 0.80 vs. receptor binding assays). Highlights the role of amino substituents in neuroactive compound design .
Loxiglumide (CR 1505)
  • Structure: D,L-4-(3,4-dichloro-benzoylamino)-5-(N-3-methoxypropyl-pentylamino)-5-oxo-pentanoic acid.
  • Activity: A cholecystokinin antagonist with efficacy in pancreatitis models (ED₅₀ = 9–80 µmol/kg). The dichlorobenzoylamino group is critical for receptor antagonism, illustrating how complex substituents expand therapeutic applications .
Neuroprotectant Hybrid (Compound 7)
  • Structure: 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid conjugated with melatonin-derived indole.
  • Activity: Exhibits nanomolar neuroprotection (EC₅₀ = 27.6 nM) in Alzheimer’s models, emphasizing the synergy of antioxidative (hydroxyphenyl) and receptor-targeting (indole) moieties .

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